3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride
Description
Properties
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKKYPVKQYFIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-09-0 | |
| Record name | 3-(2-aminoethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, also known as thietane dioxide, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is structurally related to taurine, a naturally occurring amino acid with significant roles in the central nervous system and various physiological processes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 1803581-09-0
- Molecular Formula: C5H10ClNOS2
- Molecular Weight: 179.76 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neuroprotective Effects: Similar to taurine, this compound may exert neuroprotective effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
- Calcium Channel Modulation: Preliminary studies suggest that it may influence voltage-gated calcium channels, which are critical in various cellular signaling pathways.
Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, taurine has been shown to protect against excitotoxicity in neuronal cultures. This protective effect may extend to thietane derivatives, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antispasmodic Activity
A recent study demonstrated that thietane derivatives could exhibit antispasmodic effects on isolated rabbit jejunum tissues. The compounds were found to reduce acetylcholine-induced contractions in a concentration-dependent manner, indicating their potential utility in gastrointestinal disorders .
| Compound | IC50 (μg/mL) | Effect |
|---|---|---|
| D-Phy-ALA | 61.3 | Antispasmodic |
| L-Phy-ALA | 68.9 | Antispasmodic |
| D-ALA | 81.56 | Antispasmodic |
| L-ALA | 89.30 | Antispasmodic |
Study on Neuroprotection
In a study examining the protective effects of thietane derivatives on neuronal cells subjected to oxidative stress, researchers found that these compounds significantly reduced cell death rates compared to control groups. The mechanism was attributed to the modulation of glutamate receptors and enhanced antioxidant activity .
Gastrointestinal Studies
In another investigation focusing on gastrointestinal activity, compounds similar to 3-(2-Aminoethyl)thietane were tested for their ability to inhibit contractions induced by acetylcholine in isolated rabbit jejunum tissues. Results indicated that these compounds could effectively block contractions, providing a basis for their use in treating conditions like irritable bowel syndrome .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through substitution and oxidation reactions.
- Comparison with Similar Compounds : It can be compared to other thietane derivatives like 3-aminothietan-2-one, which share similar synthetic routes but differ in their substituents and functional properties. This comparison highlights its unique reactivity and potential applications in chemical synthesis.
Biology
- Study of Sulfur-Containing Biomolecules : The compound's structure makes it valuable for studying sulfur-containing biomolecules and their interactions within biological systems. Its ability to modulate redox states suggests potential roles in cellular signaling pathways.
- Mechanism of Action : Research indicates that it may influence oxidative stress responses in cells due to its participation in redox reactions. Ongoing studies aim to identify specific molecular targets affected by this compound.
Medicine
- Pharmaceutical Precursor : There is ongoing research to explore its potential as a precursor for developing pharmaceutical compounds with therapeutic properties. The compound's unique structural features may lead to novel drug candidates targeting various diseases .
- Case Studies : Preliminary studies have shown promising results in using this compound for synthesizing biologically active molecules. For instance, its derivatives have been investigated for their inhibitory effects on specific enzymes related to disease pathways .
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials with tailored chemical and physical properties. Its versatility allows it to be incorporated into polymers and other materials requiring specific functionalities.
Data Table of Applications
| Application Area | Description | Example Usage |
|---|---|---|
| Chemistry | Building block for complex synthesis | Synthesis of heterocycles |
| Biology | Study of biomolecular interactions | Investigating sulfur-containing biomolecules |
| Medicine | Precursor for pharmaceutical compounds | Development of novel drug candidates |
| Industry | Material development | Incorporation into specialized polymers |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfone derivatives, focusing on ring systems, substituents, and reactivity.
Structural and Physicochemical Comparison
Preparation Methods
Preparation via Chlorination and Amination of Triethanolamine Derivatives
A patented method describes a three-step process starting from triethanolamine and thionyl chloride to produce the target amine hydrochloride salt with high yield and purity. The key steps are:
Step 1: Formation of 3-(2-Chloroethyl)thietane Hydrochloride Intermediate
Triethanolamine is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) at 70 °C under reflux for 6–8 hours. This produces the intermediate 3-(2-chloroethyl)thietane hydrochloride.- Reaction conditions: Triethanolamine:DMF ratio approx. 1:1–2; slow dropwise addition of thionyl chloride; reflux at 70 °C.
- Isolation: Vacuum rotary evaporation removes excess thionyl chloride; dissolved in dehydrated alcohol; crystallized by refrigeration; filtered to obtain white crystals of the intermediate.
Step 2: Amination to 3-(2-Aminoethyl)thietane Hydrochloride
The chloro intermediate is reacted with ammonium hydroxide in ethanol at 70 °C under reflux for 7 hours. The reaction mixture changes from colorless to dark brown indicating progression.- Post-reaction: Solvent and excess ammonium hydroxide are removed by rotary evaporation; the residue is dissolved in anhydrous ethanol; crystallized and filtered to isolate the amine hydrochloride salt.
Step 3: pH Adjustment and Final Isolation
The amine hydrochloride is treated with sodium hydroxide solution to adjust pH to 9–11, converting it to the free amine form. After reaction completion, the product is isolated by evaporation under reduced pressure, yielding 3-(2-aminoethyl)thietane with yields reported between 82% and 92%.
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Triethanolamine + Thionyl chloride + DMF catalyst | 70 | 6–8 | Not specified | Formation of chloro intermediate |
| 2 | 3-(2-Chloroethyl)thietane hydrochloride + NH4OH | 70 | 7 | Not specified | Amination to amino intermediate |
| 3 | Amino intermediate + NaOH (pH 9–11) | Room temp | - | 82–92 | Isolation of free amine |
This method is noted for its mild reaction conditions, environmental safety, and relatively simple purification steps.
Oxidation and Functionalization of Thietane Derivatives
An alternative approach involves the synthesis of thietane dioxide derivatives through oxidation of thietane precursors followed by amination:
Preparation of Thietane-3-ol Dioxide
Thietane-3-ol is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C to room temperature over several hours to form thietane dioxide. This oxidation step is highly selective and yields stable sulfone derivatives.Nucleophilic Substitution and Carbocation Intermediates
The thietane dioxide can be functionalized at the 3-position by generating carbocation intermediates using Lewis acid catalysts such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) or iron(III) chloride. These intermediates react with nucleophiles such as amines or arenes to introduce substituents including aminoethyl groups.Reaction Optimization and Yields
Studies show that reactions conducted in toluene at elevated temperatures (up to 110 °C) provide high conversion rates and yields (up to 93%) of substituted thietane dioxides with minimal side products like elimination byproducts.
Table 2: Catalyst Screening for Carbocation Generation on Thietane Dioxide
| Entry | Catalyst (mol %) | Solvent | Yield of Desired Product (%) | Yield of Elimination Product (%) |
|---|---|---|---|---|
| 1 | Li(NTf2) + nBu4NPF6 | CH2Cl2 | 24 | 17 |
| 2 | FeCl3 (5) | CH2Cl2 | 74 | 12 |
| 3 | Ca(NTf2)2 + nBu4NPF6 | CH2Cl2 | 75 | 21 |
| 4 | HNTf2 (10) | CH2Cl2 | 82 | 18 |
| 5 | Ca(NTf2)2 + nBu4NPF6 | Toluene | 63 | 37 |
| 7 | Ca(NTf2)2 + nBu4NPF6 (110 °C) | Toluene | 97 | 0 |
This approach is versatile for synthesizing various 3-substituted thietane dioxides, including aminoethyl derivatives, by selecting appropriate nucleophiles and reaction conditions.
Industrial-Scale Synthesis via Hydrogenation, Amination, and Sulfonation
Industrial methods for producing 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride typically follow a sequence of:
Hydrogenation of Thiophene
Thiophene is hydrogenated over palladium on carbon catalysts to yield tetrahydrothiophene, the saturated sulfur heterocycle precursor.Amination
The tetrahydrothiophene undergoes nucleophilic substitution with ethylamine or related amines to introduce the aminoethyl side chain.Sulfonation (Oxidation)
The amine-containing intermediate is oxidized to the corresponding sulfone (thietane dioxide) using oxidizing agents such as hydrogen peroxide or peracids.Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and stabilization.
Industrial processes often employ continuous flow reactors for hydrogenation and amination to improve efficiency and control. Purification involves crystallization and chromatographic techniques to ensure high purity and yield of the final hydrochloride salt.
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Yield Range (%) | Scale |
|---|---|---|---|---|
| Chlorination + Amination (Patent) | Triethanolamine → chloro intermediate → amination → pH adjustment | Mild conditions, high purity | 82–92 | Laboratory/Scale-up |
| Oxidation + Carbocation Functionalization | Thietane-3-ol oxidation → carbocation generation → nucleophilic substitution | Versatile, high selectivity | Up to 93 | Laboratory |
| Industrial Hydrogenation Route | Thiophene hydrogenation → amination → oxidation → salt formation | Scalable, continuous flow options | High | Industrial production |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride?
The compound is typically synthesized via a regioselective [2+2] cycloaddition of sulfene (CH₂=SO₂) or analogs to enamines, followed by reductive amination. Key steps include kinetic control under mild conditions (e.g., sodium methoxide at 20°C for 60 days) to retain stereochemical integrity. Alternative methods involve oxidative functionalization of thietane precursors using agents like m-chloroperbenzoic acid .
Q. How is the structural identity of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, characteristic IR peaks for the sulfone group (1300–1210 cm⁻¹) and NMR signals for the aminoethyl moiety (δ ~3.2 ppm for N-CH₂ and δ ~5.0 ppm for thietane protons) are used. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .
Q. What are the recommended storage and stability protocols?
Store at 4°C in a dry, inert environment. The compound is hygroscopic and prone to decomposition under prolonged exposure to heat (>40°C) or acidic/basic conditions. Stability tests using HPLC or TLC are advised for long-term storage validation .
Advanced Research Questions
Q. How does regioselectivity in [2+2] cycloaddition reactions influence the synthesis of this compound?
The reaction proceeds under kinetic control, favoring the formation of the thietane 1,1-dioxide scaffold over alternative isomers. Computational studies suggest that electron-withdrawing sulfone groups stabilize the transition state, directing enamine addition to the β-position of sulfene. This selectivity is critical for avoiding side products like thiete derivatives .
Q. What mechanistic insights explain its reactivity in Diels-Alder or cycloaddition reactions?
The electron-deficient sulfone group enhances the compound’s electrophilicity, making it an effective dienophile. For instance, in Diels-Alder reactions with conjugated dienes, the thietane ring undergoes ring-opening to form substituted sulfolane derivatives. Density Functional Theory (DFT) studies reveal a low-energy transition state for this process .
Q. How can this compound serve as a precursor for heterocyclic systems in medicinal chemistry?
The strained thietane ring facilitates ring-expansion reactions. For example, nucleophilic attack at the aminoethyl side chain can yield pyrrolidine or piperidine analogs, while photolytic cleavage of the sulfone group enables access to vinyl sulfonates for click chemistry applications. These transformations are leveraged in designing MAO inhibitors or analgesics .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/IR results (e.g., unexpected splitting or peak shifts) often arise from dynamic effects like ring puckering or hydrogen bonding. Variable-temperature NMR and X-ray crystallography are employed to distinguish between conformational isomers. Comparative analysis with structurally related compounds (e.g., 3-bromothietane 1,1-dioxide) provides additional validation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
